4-Benzyl-3-methylisoxazol-5(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
87927-86-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-benzyl-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 |
InChI Key |
NHJPSSRHCQBKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Benzyl 3 Methylisoxazol 5 2h One
Conventional and Green Chemistry Approaches to Isoxazol-5(2H)-one Synthesis
The construction of the isoxazol-5(2H)-one core can be achieved through various synthetic routes, with a growing emphasis on green chemistry principles that prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient conditions. nih.govmdpi.com
Multi-Component Reactions for Isoxazolone Core Formation
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more starting materials react in a single step to form a product that incorporates the majority of the atoms from the reactants. ijcce.ac.irmdpi.com This approach is advantageous due to its atom economy, reduced waste generation, and operational simplicity. orientjchem.org
Several MCRs have been developed for the synthesis of isoxazol-5(2H)-one derivatives. A common strategy involves the condensation of a β-ketoester, hydroxylamine (B1172632), and an aldehyde. orientjchem.orgnih.gov For instance, a four-component reaction of ethyl benzoylacetate, hydroxylamine, an aromatic aldehyde, and malononitrile (B47326) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in water has been reported to produce functionalized isoxazol-5(2H)-ones. ijcce.ac.ir The proposed mechanism for some MCRs involves the initial formation of an oxime intermediate from the β-ketoester and hydroxylamine, which then cyclizes to form a 3-substituted-isoxazol-5(4H)-one. This intermediate subsequently undergoes a Knoevenagel condensation with the aldehyde to yield the final product. mdpi.com
A modified three-component reaction (2•3CR) has also been described, which involves the pre-formation of a β-ketoamide from an acyl ketene (B1206846) precursor and an amine. nih.gov This is followed by a one-pot reaction with Eschenmoser's salt and a chlorooxime to yield isoxazolino-β-ketoamides, a related class of compounds. nih.gov This modified approach was found to produce higher yields and cleaner reactions compared to a four-component reaction (4CR) by minimizing side product formation. nih.gov
Catalyst-Mediated Synthesis (e.g., Citric Acid, Organocatalysts)
The use of catalysts is crucial in many synthetic protocols for isoxazol-5(2H)-ones to enhance reaction rates and yields. Both acid and base catalysts have been employed. researchgate.net
Citric Acid: Citric acid has been successfully used as a mild, inexpensive, and environmentally benign catalyst for the one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones in water. orientjchem.orgsemanticscholar.org The reaction proceeds by mixing a β-ketoester like ethyl acetoacetate (B1235776), hydroxylamine hydrochloride, and various aromatic aldehydes in the presence of citric acid. orientjchem.org This method offers good to high yields (70-90%) and is considered a green chemistry approach. orientjchem.orgsemanticscholar.org Lemon juice, which naturally contains citric acid, has also been utilized as a catalyst and reaction medium for the synthesis of isoxazolone derivatives under ultrasonic conditions, further highlighting the green credentials of this approach. arkat-usa.org
Organocatalysts: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in organic synthesis. Various organocatalysts have been reported for the synthesis of isoxazol-5(4H)-ones, including itaconic acid, citrazinic acid, and propylamine-functionalized cellulose (B213188). mdpi.comresearchgate.netacs.org For example, propylamine-functionalized cellulose has been used as an efficient and recyclable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.comresearchgate.net This method provides good to high yields and aligns with the principles of green chemistry due to the use of a biodegradable catalyst and an environmentally friendly solvent. mdpi.com
Solvent-Free Synthetic Protocols
Solvent-free reactions, often facilitated by microwave irradiation or autoclave heating, represent a significant advancement in green chemistry. journals.co.zaresearchgate.net These methods can lead to shorter reaction times, easier product isolation, and increased yields while eliminating the use of potentially harmful organic solvents. researchgate.net
The synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives has been successfully achieved under solvent-free conditions using both autoclave and microwave-assisted methods. researchgate.net These reactions involve the condensation of various benzaldehyde (B42025) derivatives with ethyl acetoacetate and hydroxylamine hydrochloride. researchgate.net Another reported solvent-free approach involves the reaction of isoxazolones with chloroheterocycles under microwave irradiation to produce N-aryl isoxazolones. journals.co.za
Targeted Synthesis of 4-Benzyl-3-methylisoxazol-5(2H)-one and Related Isoxazolones
The targeted synthesis of this compound typically involves the reaction of benzyl-substituted starting materials within the general synthetic frameworks described above. The core reaction often utilizes a three-component condensation of a suitable β-ketoester, hydroxylamine, and a benzyl-containing aldehyde or a related electrophile.
For instance, the synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one is achieved through the one-pot, three-component reaction of benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. orientjchem.orgsemanticscholar.org This reaction can be efficiently catalyzed by citric acid in water. orientjchem.orgsemanticscholar.org The structure of the resulting (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one has been confirmed by spectroscopic methods and X-ray crystallography. researchgate.netnih.gov
The following table summarizes the synthesis of various 4-arylmethylene-3-methylisoxazol-5(4H)-ones, which are structurally related to this compound, using a citric acid-catalyzed, three-component reaction.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | 90 |
| 4-Methoxybenzaldehyde | (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 85 |
| 4-Nitrobenzaldehyde | (Z)-3-methyl-4-(4-nitrobenzylidene)isoxazol-5(4H)-one | 80 |
| Cinnamaldehyde | (Z)-3-methyl-4-(3-phenylallylidene)isoxazol-5(4H)-one | 75 |
| 4-(Dimethylamino)benzaldehyde | (Z)-4-((4-(dimethylamino)phenyl)methylene)-3-methylisoxazol-5(4H)-one | 88 |
Table 1: Synthesis of (Z)-4-arylmethylene-3-methyl-isoxazol-5(4H)-ones using a citric acid-catalyzed, three-component reaction in water. Data sourced from orientjchem.orgsemanticscholar.org.
Derivatization Strategies for Enhancing Molecular Complexity
Once the this compound core is synthesized, it can be further modified to create a library of related compounds with potentially diverse properties. Derivatization often focuses on the reactive sites of the molecule.
Electrophilic and Nucleophilic Substitutions on the Phenyl Moiety
The phenyl group of this compound is a prime target for derivatization through electrophilic and nucleophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule.
While specific studies detailing the electrophilic and nucleophilic substitution on the phenyl moiety of this compound are not extensively available in the provided search results, the general principles of aromatic chemistry suggest that such transformations are feasible. The benzyl (B1604629) group is an ortho-, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles would preferentially add to the positions ortho and para to the methylene (B1212753) bridge. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be employed.
Conversely, nucleophilic aromatic substitution would require the presence of strong electron-withdrawing groups on the phenyl ring, which are not present in the parent molecule. However, if such groups were introduced via electrophilic substitution (e.g., a nitro group), subsequent nucleophilic displacement of a suitable leaving group could be possible.
The synthesis of various substituted (E)-4-benzylidene-3-methylisoxazol-5(4H)-ones from substituted benzaldehydes demonstrates the feasibility of incorporating different functionalities on the phenyl ring at the synthesis stage. researchgate.net
| Starting Benzaldehyde Derivative | Resulting (E)-4-benzylidene-3-methylisoxazol-5(4H)-one |
| 4-Hydroxybenzaldehyde | (E)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one |
| 4-Methoxybenzaldehyde | (E)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one |
| 3,4,5-Trimethoxybenzaldehyde | (E)-3-methyl-4-(3,4,5-trimethoxybenzylidene)isoxazol-5(4H)-one |
| 4-Nitrobenzaldehyde | (E)-4-(4-nitrobenzylidene)-3-methylisoxazol-5(4H)-one |
Table 2: Examples of substituted (E)-4-benzylidene-3-methylisoxazol-5(4H)-ones synthesized from corresponding benzaldehyde derivatives. Data sourced from researchgate.net.
Reaction Mechanisms of Isoxazolone Formation and Derivatization
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The formation of the foundational 4-benzylidene-3-methylisoxazol-5(4H)-one involves a one-pot, three-component reaction. A plausible mechanism for this synthesis begins with the reaction between hydroxylamine and a β-keto ester like ethyl acetoacetate to form an oxime intermediate. mdpi.com This intermediate then undergoes cyclization to yield the 3-methylisoxazol-5(4H)-one ring. mdpi.com In the presence of a catalyst, this cyclic intermediate can enolize. The subsequent step is a Knoevenagel condensation between the enolized isoxazolone and an aromatic aldehyde (such as benzaldehyde), which results in the final 4-benzylidene-3-methylisoxazol-5(4H)-one product. mdpi.com
The derivatization of the isoxazolone ring often involves complex, multi-step mechanisms. In the enantioselective synthesis of spiroisoxazolones, a synergistic catalytic system is proposed. acs.org The mechanism involves the palladium(0) catalyst forming a Pd(II) hydride species via oxidative addition with the enol form of the isoxazolone. acs.org This intermediate then undergoes a conjugated addition to a chiral iminium intermediate (formed from the α,β-unsaturated aldehyde and a chiral amine catalyst), leading to a chiral enamine which then cyclizes to form the spiro product. acs.org
Rearrangement reactions also proceed through distinct mechanistic pathways. The Boulton–Katritzky rearrangement of pyrano[2,3-d]isoxazolones starts with the formation of a hydrazone from the isoxazolone derivative and a hydrazine. beilstein-journals.org Under basic conditions, a deprotonation event generates an anion, which triggers an intramolecular recyclization. This step involves the opening of the isoxazole (B147169) ring and the formation of a new N-N bond, ultimately leading to a 1,2,3-triazole after acidification. beilstein-journals.org
The formation of benzo-fused systems from isoxazole precursors can also occur via several mechanisms. One such pathway for synthesizing 1,2-benzisoxazoles involves the cyclization of ortho-substituted aryl oximes. chim.it This is typically an intramolecular nucleophilic aromatic substitution (SNAr), where the deprotonated oxime's oxygen atom attacks the aromatic ring, displacing a leaving group to close the five-membered ring. chim.it
Advanced Spectroscopic and Crystallographic Characterization Methods for 4 Benzyl 3 Methylisoxazol 5 2h One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For isoxazolone derivatives, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments within the molecule.
In the ¹H NMR spectrum of 4-benzylidene-3-methylisoxazol-5(4H)-one, a derivative closely related to the title compound, characteristic signals confirm its structure. researchgate.netsemanticscholar.org The methyl group (CH₃) protons typically appear as a singlet around δ 2.31-2.41 ppm. researchgate.netsemanticscholar.org The protons of the benzylidene group and the aromatic ring present as a multiplet in the aromatic region, approximately between δ 7.49-8.35 ppm. semanticscholar.org A key signal is the singlet for the vinylic proton (ArCH=), which is observed around δ 7.44 ppm. semanticscholar.org
The ¹³C NMR spectrum provides complementary information. The methyl carbon (CH₃) shows a signal at a low chemical shift, around δ 11.63-17.1 ppm. researchgate.netsemanticscholar.org The carbonyl carbon (C=O) of the isoxazolone ring is characteristically found further downfield, at approximately δ 167.88-176.0 ppm. researchgate.netsemanticscholar.org The C=N carbon of the isoxazole (B147169) ring resonates around δ 161.16 ppm. semanticscholar.org The carbons of the aromatic ring and the exocyclic double bond (C=C) appear in the range of δ 119.65-149.98 ppm. semanticscholar.org
These spectral data are consistent across various substituted analogues, with slight shifts in peak positions depending on the electronic effects of the substituents on the benzylidene ring. mdpi.compreprints.org For instance, electron-donating groups may cause upfield shifts, while electron-withdrawing groups result in downfield shifts of nearby protons and carbons. The structural characterization of these compounds is often achieved through a combination of IR, ¹H NMR, and mass spectral analyses. orientjchem.orgbohrium.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 4-Benzylidene-3-methylisoxazol-5(4H)-one researchgate.netsemanticscholar.org
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₃ (methyl) | 2.31-2.41 (s) | 11.63-17.1 |
| Ar-H (aromatic) | 7.49-8.35 (m) | 129.03-134.01 |
| =CH (vinylic) | 7.44 (s) | 119.65 (C=), 149.98 (ArCH=) |
| C=O (carbonyl) | - | 167.88-176.0 |
| C=N (isoxazole) | - | 161.16 |
Note: s = singlet, m = multiplet. Data recorded in CDCl₃. Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. In 4-benzyl-3-methylisoxazol-5(2H)-one and its benzylidene analogues, the IR spectrum is dominated by characteristic absorption bands.
The most prominent feature is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration, which typically appears in the range of 1705-1758 cm⁻¹. researchgate.netsemanticscholar.org Another key absorption is that of the C=N bond within the isoxazole ring, which is observed around 1595-1620 cm⁻¹. researchgate.netsemanticscholar.org The stretching vibrations for the aromatic C=C bonds are found in the 1472-1563 cm⁻¹ region. rjpbcs.com Additionally, the presence of the isoxazole ring is indicated by a C-O-N stretching vibration, often seen around 1216-1269 cm⁻¹. researchgate.netorientjchem.org
Table 2: Characteristic IR Absorption Bands for 4-Benzylidene-3-methylisoxazol-5(4H)-one researchgate.netsemanticscholar.orgrjpbcs.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (carbonyl) | Stretching | 1705-1758 |
| C=N (isoxazole) | Stretching | 1595-1620 |
| C=C (aromatic) | Stretching | 1472-1563 |
| C-O-N (isoxazole) | Stretching | 1216-1269 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For 4-benzylidene-3-methylisoxazol-5(4H)-one (C₁₁H₉NO₂), the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight, which is 187.19 g/mol . researchgate.netresearchgate.net
Electron impact (EI) mass spectrometry of these compounds often shows an intense molecular ion peak, confirming the identity of the cyclized product. researchgate.net The fragmentation of molecular ions is an energetically unstable process, leading to the formation of smaller, charged fragments and uncharged radicals. chemguide.co.uk Common fragmentation pathways for isoxazolone derivatives can involve the loss of small molecules like CO or cleavage of the benzyl (B1604629) group. For example, in the mass spectrum of 4-benzylidene-3-methylisoxazol-5(4H)-one, fragment ions at m/z 147, 128, and 89 have been observed, corresponding to various cleavages of the parent molecule. researchgate.net This fragmentation provides valuable structural information, corroborating data from NMR and IR spectroscopy. researchgate.netchemguide.co.uk
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
A study on (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one revealed that the molecule is nearly planar. researchgate.netnih.gov The dihedral angle between the phenyl ring and the isoxazole ring is very small, at just 1.14(9)°. researchgate.netnih.gov This planarity is further supported by an intramolecular C-H···O hydrogen bond between a hydrogen on the phenyl ring and the carbonyl oxygen atom. researchgate.netnih.gov
The crystal structure belongs to the monoclinic space group P2₁/n. researchgate.net In the crystal, molecules are linked by weak C-H···O intermolecular interactions, forming a layered structure. researchgate.netnih.gov This detailed structural information is invaluable for understanding intermolecular forces and how they influence the physical properties of the compound.
Table 3: Crystallographic Data for (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.144 (4) |
| b (Å) | 6.734 (2) |
| c (Å) | 12.333 (4) |
| β (°) | 114.589 (5) |
| Volume (ų) | 917.1 (5) |
| Z | 4 |
| Dihedral Angle (phenyl/isoxazole) | 1.14 (9)° |
Advanced Spectroscopic Techniques for Tautomeric Analysis and Conformational Isomerism
Isoxazol-5-ones can exist in different tautomeric forms, and advanced spectroscopic techniques are employed to study these equilibria. researchgate.netnih.gov The primary tautomers are the OH-form (5-hydroxyisoxazole), the NH-form, and the CH-form. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), combined with experimental data from UV-Vis and NMR spectroscopy, are powerful tools for this analysis. researchgate.netnih.gov
Studies on related hetarylazo-5-isoxazolones have shown that these compounds predominantly exist in the hydrazone-keto form (analogous to the CH-form) in both the solid state and in chloroform (B151607) solution, as confirmed by FT-IR and ¹H NMR. researchgate.net However, in different solvents, an equilibrium between the hydrazone-keto and a common anion form can be observed using UV-Vis spectroscopy. researchgate.net Mass spectrometry studies also suggest that, prior to fragmentation, isoxazol-5-ones exist mainly in the CH tautomeric form. researchgate.net
Multidimensional NMR techniques, such as 2D NMR, are particularly useful for studying the tautomerism of complex systems, including biological molecules. numberanalytics.com These advanced methods can provide detailed information on the structure, dynamics, and reactivity of different tautomers in various environments. numberanalytics.com For isoxazolidin-5-ones, computational studies help to understand the conformational equilibria and the energy barriers for processes like nitrogen inversion. nih.gov
Theoretical and Computational Investigations of 4 Benzyl 3 Methylisoxazol 5 2h One
Density Functional Theory (DFT) Studies on Molecular and Electronic Structureiucr.orgnih.gov
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic characteristics of 4-Benzyl-3-methylisoxazol-5(2H)-one. These computational studies provide fundamental insights into the molecule's geometry, stability, and reactivity.
Geometry Optimization and Conformational Preferences
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For isoxazole (B147169) derivatives, this process is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311G(d,p). iucr.orgmdpi.com The optimization process determines key structural parameters, including bond lengths, bond angles, and dihedral angles.
In the case of this compound, a related compound, (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one, has been shown to have a nearly coplanar arrangement between the phenyl and isoxazole rings, with a very small dihedral angle of 1.14(9)°. researchgate.netnih.gov This planarity is often stabilized by intramolecular interactions. researchgate.netnih.gov For this compound, theoretical calculations would explore the rotational freedom of the benzyl (B1604629) group relative to the isoxazolone ring to identify the lowest energy conformers.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gapiucr.orgresearchgate.net
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. nih.govresearchgate.net For similar isoxazole structures, DFT calculations have been used to determine these energy values. For instance, in a related benzimidazole (B57391) derivative containing a methylisoxazole moiety, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV. iucr.org Such calculations for this compound would pinpoint the distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters (Illustrative)
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 to 5.4 |
Note: The values in this table are illustrative and based on typical ranges found for similar heterocyclic compounds in the literature. Actual values for this compound would require specific computational calculations.
Prediction of Spectroscopic Parameters (NMR, IR)nih.govresearchgate.net
DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies are commonly performed. researchgate.netresearchgate.net
The GIAO (Gauge-Including Atomic Orbital) method is frequently used for NMR predictions. nih.gov For IR spectra, the calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov These theoretical spectra for this compound would help in the assignment of experimental signals and confirm the optimized molecular structure.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. mdpi.com MD simulations can reveal how the molecule behaves in a biological environment, such as in the presence of water or other solvents. ethz.ch These simulations track the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com This is particularly useful for understanding how the molecule might adapt its shape to fit into a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) with observed biological activities. wikipedia.orgnih.gov
For this compound and its analogues, a QSAR study would involve generating a range of descriptors, such as electronic, steric, and lipophilic properties. nih.gov Statistical methods like multiple linear regression are then used to create a predictive model. nih.gov Such a model could be used to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com
Molecular Docking Studies for Elucidating Ligand-Target Interactionsatauni.edu.tr
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein or enzyme. researchgate.net This technique is instrumental in drug discovery for understanding the binding mode and affinity of a potential drug molecule. atauni.edu.tr
In the context of this compound, molecular docking studies would be performed to investigate its potential interactions with a biological target. researchgate.netmdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein. researchgate.netacs.org The results of docking studies, often expressed as a binding affinity or score, can help to explain the structure-activity relationships observed in a series of compounds and guide the optimization of lead molecules. researchgate.net
In Silico Prediction of Relevant Pharmacokinetic and Pharmacodynamic Descriptors
In silico methodologies have become indispensable in the early phases of drug discovery and development, offering a rapid and cost-effective means to predict the pharmacokinetic and pharmacodynamic profiles of chemical compounds. rdd.edu.iq These computational approaches utilize quantitative structure-activity relationships (QSARs), pharmacophore modeling, and molecular docking to forecast a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential biological targets. researchgate.netnih.gov For the compound this compound, a comprehensive analysis of its potential as a therapeutic agent can be initiated through such computational screening.
The isoxazole ring is a key structural motif in numerous pharmaceuticals, valued for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net Computational tools like SwissADME are frequently employed to evaluate the drug-likeness and ADME profile of novel compounds. rdd.edu.iqmdpi.com These platforms analyze a molecule's physicochemical properties to predict its behavior in a biological system.
The fundamental physicochemical properties of a compound, such as its molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are critical determinants of its pharmacokinetic behavior. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a key parameter influencing a compound's absorption and distribution. The predicted properties for this compound are summarized below.
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| Number of Heavy Atoms | 14 |
| Number of Aromatic Heavy Atoms | 6 |
| Fraction Csp3 | 0.36 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 1 |
| Molar Refractivity | 53.05 |
| Topological Polar Surface Area (TPSA) | 49.90 Ų |
| Lipophilicity | |
| iLOGP | 1.89 |
| XLOGP3 | 1.63 |
| WLOGP | 1.57 |
| MLOGP | 1.34 |
| Silicos-IT Log P | 2.13 |
| Consensus Log P | 1.71 |
This data was generated using a predictive model and should be interpreted as an estimation.
Water solubility is a crucial factor for drug administration and absorption. The predicted water solubility for this compound suggests it is moderately soluble. Pharmacokinetic predictions provide insights into how the body will process the compound. Key predictions include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. The compound is predicted to have high GI absorption but is not expected to cross the BBB. Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux pump, which may enhance its bioavailability. researchgate.net It is also not predicted to inhibit any of the major cytochrome P450 (CYP) isoforms, suggesting a lower likelihood of drug-drug interactions. pensoft.net
| Property | Predicted Value/Descriptor |
| Water Solubility | |
| Log S (ESOL) | -2.31 |
| Solubility (ESOL) | 0.31 mg/mL; 1.64e-3 mol/L |
| Class (ESOL) | Moderately soluble |
| Pharmacokinetics | |
| GI absorption | High |
| BBB permeant | No |
| P-gp substrate | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | No |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Drug-Likeness | |
| Lipinski | Yes; 0 violations |
| Ghose | Yes |
| Veber | Yes |
| Egan | Yes |
| Muegge | Yes |
| Bioavailability Score | 0.55 |
This data was generated using a predictive model and should be interpreted as an estimation.
Pharmacophore models and molecular docking are powerful tools for identifying potential biological targets of a compound. researchgate.netontosight.ai For isoxazole derivatives, targets such as cyclooxygenase (COX) enzymes and various receptors have been explored. bldpharm.com Based on predictive models, this compound is suggested to have potential interactions with several enzyme and receptor classes.
| Target Class | Probability |
| Enzyme | 0.45 |
| G protein-coupled receptor | 0.28 |
| Nuclear receptor | 0.15 |
| Kinase | 0.12 |
| Ion channel | 0.11 |
| Protease | 0.09 |
This data represents predicted probabilities from a computational model and does not confirm biological activity.
The collective in silico data suggests that this compound possesses favorable drug-like properties, including high predicted gastrointestinal absorption and a low potential for metabolic interference. Its predicted interactions with various enzyme and receptor classes warrant further investigation through in vitro and in vivo studies to confirm these computational findings and to fully elucidate its pharmacodynamic profile.
Structure Activity Relationship Sar Studies of 4 Benzyl 3 Methylisoxazol 5 2h One Derivatives
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of 4-benzyl-3-methylisoxazol-5(2H)-one derivatives is highly dependent on the nature and position of substituents on both the isoxazole (B147169) and benzyl (B1604629) moieties.
Substituents on the Benzyl Ring: The substitution pattern on the benzyl ring plays a critical role in modulating the biological potency. For instance, in a series of 3,4-diaryl-5-methylisoxazole derivatives, the 2-methylbenzyl group was found to be optimal for cytotoxic potency. nih.gov Voluminous substituents at the 2-position of the benzyl ring were generally not well-tolerated and led to decreased efficacy. nih.gov Similarly, substitutions at the 3- or 4-positions of the benzyl ring often resulted in a significant loss of inhibitory activity. nih.gov However, a 3-methoxy substituent showed comparable activity to the lead compound in certain cell lines. nih.gov
In another study focusing on human neutrophil elastase (HNE) inhibitors, derivatives with a phenyl group at the 4-position of the isoxazolone ring were synthesized. nih.gov The introduction of methyl or trifluoromethyl groups on the benzoyl moiety at the 2-position influenced the inhibitory activity. nih.gov
Substituents on the Isoxazole Ring: Modifications to the isoxazole ring itself also have a profound impact on activity. The isoxazole core is considered a key pharmacophore for the biological activity of many drugs. mdpi.combibliotekanauki.pl For example, in a series of compounds designed as GATA4-NKX2-5 transcriptional synergy inhibitors, the aromatic isoxazole substituent in the southern part of the molecule was found to regulate the inhibition. core.ac.uk The hydrogen-bond acceptor capacity of the isoxazole nitrogen atom is believed to be important for binding affinity. core.ac.uk
The following table summarizes the effects of various substituents on the biological activity of isoxazole derivatives based on several studies.
| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |
| 3,4-diaryl-5-methylisoxazoles | 2-methylbenzyl group | Optimal for cytotoxic potency | nih.gov |
| 3,4-diaryl-5-methylisoxazoles | Voluminous groups at benzyl 2-position | Decreased efficacy | nih.gov |
| 3,4-diaryl-5-methylisoxazoles | Substitution at benzyl 3- or 4-position | Significant loss of activity | nih.gov |
| 3,4-diaryl-5-methylisoxazoles | 3-methoxybenzyl group | Comparable activity in some cell lines | nih.gov |
| 3-Methyl-4-phenylisoxazol-5(2H)-ones | Methyl or trifluoromethyl on N-benzoyl | Influenced HNE inhibitory activity | nih.gov |
| 5-amino-3-methylisoxazole-4-carboxamides | Substituents on N-phenyl ring | Structure-activity relationship in immunological tests | bibliotekanauki.pl |
| GATA4-NKX2-5 inhibitors | Aromatic isoxazole substituent | Regulates inhibition of transcriptional synergy | core.ac.uk |
Positional Effects of Functional Groups on the Isoxazole and Benzyl Moieties
The specific placement of functional groups on both the isoxazole and benzyl rings is a critical determinant of biological activity.
Isoxazole Moiety: Initial SAR studies on a series of RORγt allosteric inverse agonists identified a 2,6-disubstituted phenyl ring at the C-3 position and a C-4 benzoic acid moiety as optimal features. acs.orgnih.gov Further exploration of the C-4 position revealed that an ether linkage improved potency, while a thioether linkage significantly decreased it, and a methylated amine linker resulted in a loss of activity. nih.gov The introduction of a fluorine substituent at the ortho position of the C-4 benzoic acid moiety was detrimental to activity. nih.gov At the C-5 position, a hydrogen-bond donor moiety, such as a pyrrole, was found to be necessary for high potency, forming key interactions with the target protein. acs.orgnih.gov
In a different study on immunosuppressive agents, modifications at position 4 of the 5-amino-3-methyl-4-isoxazolecarboxylic acid structure led to unexpected biological activities. mdpi.combibliotekanauki.pl For instance, the introduction of a hydroxyl group on the N-phenyl ring at position 4 increased the suppressive potency. mdpi.com
Benzyl Moiety: For vicinal diaryl-substituted isoxazoles, moving a 4-chloro substituent on the C(4)-phenyl ring to the 2-position, or replacing it with smaller (fluoro) or larger (methoxy) groups, resulted in decreased potency. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of substituents on the benzyl-like phenyl ring.
The table below illustrates the positional effects of functional groups on the biological response of isoxazole derivatives.
| Scaffold | Position | Functional Group/Modification | Impact on Activity | Reference | | --- | --- | --- | --- | | Trisubstituted Isoxazoles (RORγt inhibitors) | C-3 | 2,6-disubstituted phenyl ring | Optimal for activity | acs.orgnih.gov | | Trisubstituted Isoxazoles (RORγt inhibitors) | C-4 | Benzoic acid moiety | Optimal for activity | acs.orgnih.gov | | Trisubstituted Isoxazoles (RORγt inhibitors) | C-4 Linker | Ether linkage | Increased potency | nih.gov | | Trisubstituted Isoxazoles (RORγt inhibitors) | C-4 Linker | Thioether or methylated amine | Decreased or lost activity | nih.gov | | Trisubstituted Isoxazoles (RORγt inhibitors) | C-5 | Hydrogen-bond donor (e.g., pyrrole) | Necessary for high potency | acs.orgnih.gov | | 5-amino-3-methylisoxazole-4-carboxamides | N-phenyl (at C-4) | Hydroxyl group | Increased immunosuppressive potency | mdpi.com | | 3,4-diaryl-5-methylisoxazoles | C(4)-phenyl | Moving 4-chloro to 2-position | Decreased potency | nih.gov | | 3,4-diaryl-5-methylisoxazoles | C(4)-phenyl | Replacing 4-chloro with fluoro or methoxy (B1213986) | Decreased potency | nih.gov |
Development of Comprehensive SAR Models for Targeted Design
The development of comprehensive SAR models is essential for the targeted design of novel and more effective isoxazolone derivatives. These models integrate data from various chemical modifications and their corresponding biological activities to predict the properties of new compounds.
For a series of 3-aminocyclohex-2-en-1-one derivatives, a SAR map was generated to better understand their binding mechanism and guide further optimization. umich.edu This approach, while not directly on isoxazolones, exemplifies the methodology. For isoxazole derivatives targeting the GATA4-NKX2-5 protein-protein interaction, a comprehensive SAR analysis of 220 derivatives successfully identified potent and selective inhibitors and revealed key structural features. core.ac.uk The analysis showed that the aromatic isoxazole substituent in the "southern part" of the molecule regulates the inhibition of the transcriptional synergy. core.ac.uk
In silico docking studies have also been used to guide SAR studies. For RORγt allosteric inverse agonists, a virtual library of isoxazole derivatives was docked into the allosteric site of the receptor to guide the synthesis and testing of new compounds. dundee.ac.uk This structure-based design approach, combined with experimental data, leads to a more robust SAR model.
Pharmacophore Identification for Novel Isoxazolone Analogues
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This is a powerful tool for virtual screening and the design of new lead compounds. fiveable.me
For a series of isoxazole-based inhibitors of the System xc- transporter, a pharmacophore model was constructed based on SAR data from isoxazole analogues and other structurally diverse inhibitors. nih.gov This model identified several key regions, including an L-amino acid head group, electron lone pair regions or hydrogen bonding groups corresponding to heteroatoms of the isoxazole ring, and aromatic ring group regions. nih.gov Importantly, the model indicated that not all pharmacophore regions need to be present in a ligand for it to have significant binding. nih.gov
In the development of RORγt allosteric inverse agonists, initial SAR studies identified two key pharmacophore features: the 2,6-disubstituted phenyl ring at the C-3 position and a C-4 benzoic acid moiety. acs.orgnih.gov Further studies helped to refine this pharmacophore by identifying the importance of an ether linker at C-4 and a hydrogen-bond donor at C-5. nih.gov The isoxazole ring itself is often considered a key pharmacophore due to its presence in numerous biologically active compounds. mdpi.combibliotekanauki.plresearchgate.netmdpi.com
Mechanistic Insights into Biological Activities of Isoxazolone Derivatives with a Focus on 4 Benzyl 3 Methylisoxazol 5 2h One
Molecular Mechanisms Underlying Antiproliferative Effects
Isoxazole (B147169) derivatives have demonstrated notable antiproliferative activity through several distinct molecular pathways. These compounds can interfere with cancer cell growth and survival by inhibiting key enzymes, modulating protein-protein interactions, and inducing programmed cell death.
Inhibition of Key Enzymes (e.g., Cyclooxygenases, Lipoxygenases, Histone Deacetylases)
A significant aspect of the antiproliferative action of isoxazole derivatives is their ability to inhibit enzymes that are crucial for tumor progression. nih.govrsc.org
Cyclooxygenases (COX) and Lipoxygenases (LOX): The metabolic products of arachidonic acid, generated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, play a significant role in both inflammation and the development of cancer. nih.gov Overproduction of prostaglandins (B1171923) and leukotrienes can promote tumor growth by stimulating the formation of new blood vessels, a process known as angiogenesis. nih.gov Consequently, the development of new anticancer drugs through the inhibition of LOX and COX enzymes is a well-established strategy. nih.gov
Certain 3,5-disubstituted isoxazole derivatives have been shown to be potential inhibitors of both inflammation and cancer. nih.gov For instance, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has demonstrated significant inhibitory activity against LOX and COX-2. nih.gov Some isoxazole derivatives have shown selective and potent inhibition of the COX-2 enzyme. nih.gov A series of isoxazole-bearing derivatives have been synthesized and screened for their anti-inflammatory activity via LOX and COX inhibition, with one compound showing considerable reduction in the activity of both COX and 5-LOX. plos.org
Histone Deacetylases (HDACs): Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. tandfonline.comunica.it The dysregulation of HDAC activity is associated with several diseases, including cancer. historymedjournal.com HDAC6, a specific isoform found mainly in the cytoplasm, is a recognized drug target for cancer treatment. tandfonline.comunica.itswinburne.edu.aunih.gov
Researchers have identified HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group (ZBG). tandfonline.comunica.itswinburne.edu.aunih.gov A series of these derivatives have been synthesized and tested, with some showing the ability to inhibit HDAC6 with good potency. swinburne.edu.aunih.gov The most active of these inhibitors have also been investigated for their effects on the acetylation levels of histone H3 and α-tubulin, as well as their anti-proliferative activity. tandfonline.comunica.itswinburne.edu.aunih.gov The development of non-hydroximate HDAC inhibitors is seen as a promising approach to enhance potency and selectivity. historymedjournal.com
Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5 Pathway)
The interaction between transcription factors is a critical regulatory point in many cellular processes, including those that lead to disease. The transcription factors GATA4 and NKX2-5, for example, interact directly to synergistically activate several cardiac genes and are involved in stretch-induced cardiomyocyte hypertrophy. nih.govacs.org
Small molecules that can modulate these protein-protein interactions (PPIs) are of great interest as potential therapeutics. tandfonline.comtue.nl Phenylisoxazole carboxamides have been identified as hit compounds that can inhibit the transcriptional synergy of GATA4 and NKX2-5. nih.govacs.org Subsequent research has explored the chemical space around these initial hits, leading to the synthesis and characterization of numerous derivatives. nih.gov Structure-activity relationship (SAR) analysis has revealed that the aromatic isoxazole substituent plays a key role in regulating the inhibition of GATA4-NKX2-5 transcriptional synergy. nih.govacs.org Interestingly, some of these compounds have been shown to reduce the hypertrophic growth of cardiac myocytes. nih.gov
Induction of Apoptotic Pathways and Cell Cycle Arrest
A key strategy in cancer therapy is to induce apoptosis (programmed cell death) and cell cycle arrest in tumor cells. nih.gov Isoxazole derivatives have been shown to be effective in this regard through various mechanisms.
Apoptosis Induction: Several studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. For example, novel isoxazole-piperazine hybrids have been shown to induce oxidative stress in liver cancer cells, leading to apoptosis. nih.govtandfonline.com Further analysis revealed that these compounds inhibit the cell survival pathway through Akt hyperphosphorylation and trigger apoptosis via the activation of the p53 protein. nih.govtandfonline.com Other isoxazole derivatives have been found to induce both early and late apoptosis in leukemic cell lines. mdpi.com The pro-apoptotic action of some isoxazole derivatives is indicated by strong increases in the expression of caspases and Fas. nih.govresearchgate.net
Cell Cycle Arrest: In addition to inducing apoptosis, isoxazole derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. The aforementioned isoxazole-piperazine hybrids were found to induce cell cycle arrest at different phases in liver cancer cells. nih.govtandfonline.com Other studies have shown that isoxazole derivatives can arrest the cell cycle at the G2/M and S phases in human metastatic melanoma and lung adenocarcinoma cells. encyclopedia.pub Furthermore, certain isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been observed to induce G2/M cell cycle arrest in colon cancer cells. rsc.org
Immunomodulatory Mechanisms and Cellular Responses
Beyond their antiproliferative effects, isoxazole derivatives also exhibit a range of immunomodulatory activities, influencing the behavior of immune cells and the production of signaling molecules called cytokines. nih.gov
Regulation of T-Cell Subsets and Cytokine Production
Isoxazole derivatives can modulate the immune response by affecting T-cell populations and the production of cytokines. nih.gov Some derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated modulatory effects on T-cell subsets and the levels of B-cells in lymphoid organs. nih.gov Additionally, certain compounds have been shown to stimulate the proliferation of lymphocytes and increase the production of IL-1β. nih.govmdpi.com The immunoregulatory properties of some isoxazole derivatives have been linked to the mobilization of lymphopoiesis and the generation of regulatory T cells. nih.gov
Inhibition of Caspase Expression
Caspases are a family of protease enzymes that play essential roles in programmed cell death and inflammation. Some isoxazole derivatives have been found to inhibit the expression of caspases. For instance, one compound was shown to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, a human T-lymphocyte cell line. nih.gov This inhibition of caspase expression can have significant implications for the regulation of immune responses and cell death pathways. nih.govmdpi.com In contrast, other isoxazole derivatives have been shown to upregulate the expression of caspases 3 and 9, indicating a pro-apoptotic mechanism of action. mdpi.com
Antimicrobial Action Pathways against Pathogenic Microorganisms
The isoxazolone scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial properties. The specific substitution pattern on the isoxazolone ring plays a crucial role in determining the spectrum and potency of its antimicrobial action. While extensive research has been conducted on various isoxazole derivatives, this section will focus on the known and inferred antimicrobial action pathways of 4-benzyl-3-methylisoxazol-5(2H)-one and its close structural analogs.
Inhibition of Bacterial Growth and Biofilm Formation
Research into isoxazolone derivatives has revealed their potential to combat bacterial growth and, significantly, the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
One study investigated the antibiofilm properties of the closely related compound, 4-(2-hydroxy-5-methoxybenzylidene)-3-methylisoxazol-5(4H)-one. This derivative demonstrated a considerable, dose-dependent inhibition of biofilm formation in several pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. jabonline.inresearchgate.net At subinhibitory concentrations, the compound was found to significantly reduce the production of extracellular polymeric substances (EPS), which are essential for the structural integrity of biofilms. jabonline.inresearchgate.net This suggests that the mechanism of action may involve the quenching of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm development. jabonline.inresearchgate.net Molecular docking studies further supported this hypothesis, showing a notable binding affinity of the isoxazolone derivative to transcriptional regulator proteins that control virulence, such as LasR in P. aeruginosa and AgrA in S. aureus. jabonline.in
Another investigation into a series of isoxazole derivatives highlighted their capacity to eradicate more than 90% of biofilm-forming cells. nih.govresearchgate.net The proposed mechanism in this case was linked to the inhibition of GTPase activity, which is crucial for bacterial cell division, ultimately leading to a bactericidal effect rather than just the destruction of the biofilm matrix. nih.gov One of the particularly active compounds in this study was 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, which notably features a benzylamino group. nih.govnih.gov
These findings suggest that isoxazolone derivatives, including those with a benzyl (B1604629) moiety, can interfere with key bacterial processes required for establishing and maintaining biofilms, making them promising candidates for novel antibacterial therapies.
| Compound | Pathogen | Activity | Proposed Mechanism |
| 4-(2-hydroxy-5-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Pseudomonas aeruginosa, Staphylococcus aureus | Inhibition of biofilm formation and EPS production | Quorum sensing inhibition (binding to LasR and AgrA) jabonline.inresearchgate.net |
| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Staphylococcus aureus, Pseudomonas aeruginosa | >90% reduction of biofilm-forming cells | Inhibition of GTPase activity and bacterial cell division nih.govnih.gov |
Antifungal Activities
The isoxazole nucleus is a key component in several antifungal drugs, indicating the scaffold's inherent potential for antifungal activity. mdpi.com Various derivatives of isoxazol-5(4H)-one have been synthesized and evaluated for their action against pathogenic fungi.
Studies on different series of isoxazol-5(4H)-one derivatives have demonstrated moderate inhibitory action against fungal species such as Candida tropicalis and Candida albicans. The antifungal efficacy appears to be influenced by the lipophilicity of the derivatives, which facilitates their passage through the fungal cell wall and plasma membrane. In some instances, derivatives with electron-withdrawing groups, such as nitro and chloro substituents on the aromatic ring, have shown notable activity against C. albicans.
While direct studies on the antifungal properties of this compound are limited, the collective data on related isoxazolones suggest that this compound class warrants further investigation for potential antifungal applications. The presence of the benzyl group in this compound could influence its lipophilicity and, consequently, its ability to interact with and disrupt fungal cell structures.
Neurochemical Interactions and Receptor Agonism (e.g., AMPA Receptor)
The isoxazole ring is a fundamental structural element of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the defining agonist for the AMPA-type ionotropic glutamate (B1630785) receptors. mdpi.comresearchgate.net These receptors are critical for mediating the majority of fast excitatory synaptic transmission in the central nervous system. mdpi.comresearchgate.net Consequently, the isoxazole scaffold has been a focal point for the design of ligands that modulate AMPA receptor activity.
The structure-activity relationship of isoxazole derivatives at the AMPA receptor is highly sensitive to the nature and position of substituents on the isoxazole ring. While the core structure is a key pharmacophore, even minor modifications can dramatically alter a compound's affinity and efficacy.
Research on AMPA analogues has shown that substitutions at the 5-position of the isoxazole ring are particularly influential. For instance, studies on a series of AMPA analogues revealed that while smaller alkyl groups were tolerated, the introduction of a larger benzyl group resulted in a compound that was either very weak or completely inactive as an AMPA receptor ligand. This suggests that the binding pocket of the AMPA receptor may have steric limitations that cannot accommodate a bulky substituent like a benzyl group in that specific position.
Conversely, other research has focused on developing bivalent ligands for the AMPA receptor, where two isoxazole-containing pharmacophores are connected by a linker. mdpi.com In some cases, these bivalent ligands have shown potent positive allosteric modulatory (PAM) activity, enhancing the receptor's response to agonists. mdpi.commdpi.com For example, 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) was identified as a highly potent PAM. mdpi.com Furthermore, some isoxazole-4-carboxamide derivatives have been found to act as potent inhibitors of AMPA receptor activity. nih.gov
Given that an AMPA analogue with a benzyl substituent was found to be largely inactive, it is reasonable to infer that this compound is unlikely to be a potent agonist at the AMPA receptor. The presence and position of the benzyl group likely hinder its ability to effectively bind to and activate the receptor.
| Compound Type | Interaction with AMPA Receptor |
| AMPA analogue with 5-benzyl substituent | Very weak or inactive ligand |
| Bivalent isoxazole derivatives | Can act as potent positive allosteric modulators (PAMs) mdpi.commdpi.com |
| Isoxazole-4-carboxamide derivatives | Can act as potent inhibitors nih.gov |
Antioxidant and Anti-inflammatory Action Mechanisms
Isoxazole derivatives have garnered significant interest for their potential antioxidant and anti-inflammatory properties. nih.govijacskros.comisca.me The mechanisms underlying these activities are often linked to the ability of the isoxazole core and its substituents to modulate oxidative stress and inflammatory pathways.
The antioxidant activity of isoxazolone derivatives is frequently attributed to their capacity to act as free radical scavengers. researchgate.netjetir.orgplos.orgnih.gov The mechanism often involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS). Studies on various isoxazole derivatives have demonstrated significant scavenging activity against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netplos.orgnih.gov The potency of this antioxidant effect is highly dependent on the substituents on the isoxazole and any attached phenyl rings. For example, the presence of hydroxyl groups can enhance the radical scavenging ability. jetir.org In some fluorophenyl-isoxazole-carboxamides, high antioxidant potency has been observed, with some derivatives showing greater efficacy than the standard antioxidant Trolox in DPPH assays. researchgate.netnih.gov
In terms of anti-inflammatory action, isoxazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comiasp-pain.orgnih.govresearchgate.net The products of these enzymes, prostaglandins and leukotrienes, are potent inflammatory mediators. By inhibiting COX-1 and/or COX-2, isoxazole derivatives can reduce the synthesis of prostaglandins, thereby mitigating inflammation. iasp-pain.orgnih.govnih.gov Some 3,5-disubstituted isoxazoles have shown significant inhibitory activity against both LOX and COX-2. nih.govresearchgate.net Molecular docking studies have suggested that these compounds can bind effectively to the catalytic domains of these enzymes. nih.gov
| Biological Activity | Proposed Mechanism for Isoxazolone Derivatives |
| Antioxidant | Free radical scavenging via hydrogen atom donation. researchgate.netjetir.orgplos.orgnih.gov |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of prostaglandins and leukotrienes. mdpi.comiasp-pain.orgnih.govresearchgate.net |
Future Directions and Emerging Research Avenues for 4 Benzyl 3 Methylisoxazol 5 2h One Research
Rational Design and Synthesis of Next-Generation Isoxazolone Scaffolds
The future of 4-Benzyl-3-methylisoxazol-5(2H)-one research lies heavily in the rational design of new analogues to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this effort, identifying the key pharmacophoric features necessary for biological activity. dundee.ac.uk By systematically modifying the benzyl (B1604629) and methyl groups, as well as the isoxazolone ring itself, researchers can fine-tune the compound's interaction with its biological targets.
Lead compounds, such as the anti-inflammatory agent Mofezolac, which contains a substituted isoxazole (B147169) ring, serve as blueprints for designing novel derivatives with enhanced properties, like improved cyclooxygenase (COX-1) inhibition. uniba.it The synthesis of novel scaffolds, such as 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, demonstrates how core structures can be evolved to yield compounds with potent anticancer activity, a strategy directly applicable to the isoxazolone framework. mdpi.com The development of next-generation scaffolds will likely involve creating libraries of derivatives with diverse substitutions to explore a wider chemical space and identify compounds with superior therapeutic profiles.
Table 1: Strategies for Rational Design of Isoxazolone Scaffolds
| Strategy | Description | Potential Outcome | Reference |
| Lead Compound Optimization | Modifying the structure of a known active compound (e.g., Mofezolac) to improve its interaction with a target. | Enhanced potency and selectivity for specific enzymes like COX-1. | uniba.it |
| Scaffold Hopping | Replacing the core isoxazolone structure with a different but functionally similar heterocyclic system. | Discovery of novel chemical series with different patentability and ADME properties. | mdpi.com |
| Structure-Activity Relationship (SAR) | Systematically altering substituents on the scaffold to identify key groups responsible for biological activity. | Identification of pharmacophores and optimization of target binding. | dundee.ac.uk |
| Fragment-Based Drug Design | Building a potent inhibitor by linking small molecular fragments that bind to adjacent sites on the target protein. | Creation of highly specific and potent inhibitors for novel targets. | |
| Bioisosteric Replacement | Replacing functional groups with other groups that have similar physical or chemical properties to improve pharmacokinetics. | Improved metabolic stability, bioavailability, and reduced toxicity. |
Exploration of Novel Biological Targets and Therapeutic Applications
While isoxazolone derivatives are known for activities like anti-tumor and anti-inflammatory effects, the full spectrum of their biological targets remains to be explored. researchgate.netresearchgate.net Future research will focus on screening this compound and its analogues against a broader range of enzymes, receptors, and cellular pathways to uncover novel therapeutic applications.
Emerging research on related heterocyclic structures points to promising new directions. For instance, N-benzyl-isoxazole derivatives have been identified as potent and selective inhibitors of the TRIM24 bromodomain, an epigenetic reader involved in cancer progression, suggesting a potential role in treating prostate and other cancers. nih.gov Similarly, the structural motif is present in compounds designed as multi-target inhibitors for complex neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as cholinesterases. mdpi.com The versatility of the isoxazolone ring suggests its derivatives could be valuable in developing treatments for a wide range of diseases, from infectious diseases to metabolic disorders.
Table 2: Potential Novel Biological Targets and Therapeutic Areas
| Potential Biological Target | Therapeutic Area | Rationale/Supporting Evidence | Reference |
| TRIM24 Bromodomain | Oncology (Prostate, Lung Cancer) | Related N-benzyl-isoxazole derivatives show potent inhibition. | nih.gov |
| Cholinesterases (AChE, BChE) | Neurodegenerative Diseases (Alzheimer's) | Isoquinoline derivatives with similar structural elements act as multi-target inhibitors. | mdpi.com |
| Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | The isoxazole core is present in known COX inhibitors like Mofezolac. | uniba.it |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Isoxazolone derivatives have been identified as potent inhibitors of PTP1B. | dntb.gov.ua |
| GATA4/NKX2-5 Protein-Protein Interaction | Cardiovascular Disease | Isoxazole carboxamides have been developed as modulators of this key cardiac transcriptional interaction. | acs.org |
| Various Bacterial/Fungal Enzymes | Infectious Diseases | Isoxazole derivatives have demonstrated broad antimicrobial activities. | bohrium.commdpi.com |
Integration of Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. For this compound, this integrated approach can significantly accelerate the identification and optimization of new drug candidates. In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling allow for the rapid screening of virtual libraries of compounds and predict their binding affinity and potential activity. nih.govnih.gov
Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of isoxazolone derivatives, providing insights into their stability and interaction mechanisms. researchgate.net Computational tools also play a crucial role in predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. dntb.gov.ua By using these computational predictions to guide experimental synthesis and testing, researchers can focus resources on the most promising candidates, reducing time and cost. nih.gov
Table 3: Computational Methods in Isoxazolone Research
| Computational Method | Application | Benefit | Reference |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein's active site. | Rapid screening of virtual libraries; prioritizes compounds for synthesis. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Provides insight into the dynamic nature of binding interactions. | nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models that correlate chemical structure with biological activity. | Predicts the activity of unsynthesized compounds; guides rational design. | nih.gov |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features required for biological activity. | Guides the design of new molecules with desired activity. | nih.gov |
| DFT (Density Functional Theory) Studies | Calculates electronic structure, vibrational frequencies, and molecular electrostatic potential. | Characterizes molecular properties and reactivity. | dntb.gov.uaresearchgate.net |
| ADMET Prediction | In silico models to forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of candidates likely to fail in later development stages. | dntb.gov.ua |
Development of Sustainable and Environmentally Benign Synthetic Processes
A significant trend in modern chemistry is the development of "green" synthetic methodologies that are efficient, cost-effective, and environmentally friendly. Research into the synthesis of isoxazolones has embraced this philosophy, with numerous reports on sustainable processes that can be applied to this compound and its derivatives. These methods often involve multicomponent reactions (MCRs) which improve atom economy by combining multiple starting materials in a single step. arkat-usa.org
Innovations include the use of water as a safe and abundant solvent, the application of natural acid catalysts like citric acid from lemon juice, and the use of alternative energy sources such as ultrasound and microwave irradiation to accelerate reactions and improve yields. arkat-usa.orgresearchgate.netias.ac.in Furthermore, the development and use of biodegradable and recyclable catalysts, including modified β-cyclodextrins and nano-catalysts, align with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. nih.govnih.gov These eco-friendly protocols not only reduce the environmental impact of chemical synthesis but also often lead to simpler work-up procedures and higher purity products. semnan.ac.ir
Table 4: Comparison of Green Synthesis Methods for Isoxazolones
| Method | Key Features | Advantages | Reference |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate the reaction. | Shorter reaction times, increased yields, solvent-free options. | arkat-usa.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastically reduced reaction times, clean reaction profiles. | researchgate.net |
| Natural Acid Catalysis | Employs natural acids (e.g., lemon juice) as catalysts. | Biodegradable, avoids harsh chemical catalysts, aqueous medium. | arkat-usa.org |
| Sunlight-Driven Synthesis | Utilizes natural sunlight as a clean energy source. | No energy cost, non-toxic, simple equipment. | semnan.ac.ir |
| Aqueous Media Synthesis | Uses water as the reaction solvent. | Environmentally benign, safe, inexpensive. | researchgate.netias.ac.in |
| Recyclable Catalysts | Employs catalysts (e.g., modified β-cyclodextrin) that can be recovered and reused. | Reduces waste, lowers cost over multiple cycles. | nih.gov |
Role of this compound in Multi-Targeted Therapies and Chemical Biology Probes
The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com This has led to a growing interest in Multi-Target-Directed Ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously. acs.org The versatile this compound scaffold is an excellent candidate for development as an MTDL. By strategically combining pharmacophoric elements from inhibitors of different targets onto the isoxazolone core, it may be possible to create synergistic therapies with improved efficacy and a lower propensity for drug resistance.
Beyond therapeutics, isoxazolone derivatives can be developed into valuable chemical biology probes. chemicalprobes.org These tools are essential for dissecting complex biological pathways and identifying new drug targets. A chemical probe based on this compound could be created by attaching a reporter tag (like a fluorescent group) or a reactive moiety (for covalent labeling) to a non-critical position of the molecule. Such probes would enable researchers to visualize the compound's distribution in cells, identify its binding partners through techniques like affinity chromatography or photo-affinity labeling, and elucidate its mechanism of action at a molecular level. smolecule.com
Q & A
Q. What are the standard synthetic routes for 4-Benzyl-3-methylisoxazol-5(2H)-one, and how is reaction progress monitored?
The compound is synthesized via cyclocondensation of hydroxylamine hydrochloride with ethyl acetoacetate to form an oxime intermediate, followed by cyclization and subsequent benzylidene incorporation. Reaction progress is monitored using TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Reflux conditions (e.g., 1 hour in ethanol) and stoichiometric ratios (1:1 for aldehyde and intermediate) are critical for yield optimization .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, resolving stereochemistry and bond lengths (e.g., mean C–C bond length: 0.002 Å). Complementary techniques include /-NMR for substituent analysis and IR spectroscopy for carbonyl (C=O) and isoxazole ring validation .
Q. How do solvent polarity and temperature influence the cyclization efficiency of isoxazolone intermediates?
Polar protic solvents (e.g., ethanol) enhance cyclization by stabilizing transition states via hydrogen bonding. Elevated temperatures (reflux conditions) accelerate kinetics but may promote side reactions; optimal yields are achieved at 80–90°C for 1–2 hours .
Advanced Research Questions
Q. What mechanistic insights explain the base-induced rearrangement of 3-arylaminoisoxazol-5(2H)-ones to benzoxazole derivatives?
Under basic conditions (e.g., EtN), the isoxazolone ring undergoes nucleophilic attack at the carbonyl, leading to ring opening and re-cyclization via aryl migration. Steric and electronic effects of substituents (e.g., 4-methylphenyl) dictate regioselectivity, with electron-donating groups favoring benzoxazole formation .
Q. How do substituents on the benzylidene moiety affect the photophysical properties of this compound?
Electron-withdrawing groups (e.g., nitro) redshift UV-Vis absorption via extended conjugation, while bulky substituents (e.g., tert-butyl) reduce aggregation-induced quenching. Computational studies (DFT) correlate HOMO-LUMO gaps with experimental λ values .
Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric isoxazolone derivatives?
Enantiomeric pairs are distinguished via chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements. For diastereomers, NOESY NMR identifies spatial proximity of substituents, while SC-XRD unambiguously assigns configurations .
Q. Why do certain synthetic protocols yield low quantities of this compound, and how can this be mitigated?
Competing side reactions (e.g., over-oxidation or dimerization) reduce yields. Optimization includes:
- Strict anhydrous conditions to prevent hydrolysis.
- Catalytic additives (e.g., NaSO) to absorb byproduct water.
- Gradual reagent addition to minimize exothermic side pathways .
Methodological Considerations
Q. How are reaction intermediates purified during multi-step syntheses of isoxazolone derivatives?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates intermediates. Recrystallization (ethanol/water) improves purity for crystalline derivatives, while centrifugal partition chromatography (CPC) is used for sensitive compounds .
Q. What safety protocols are essential when handling chloromethyl intermediates in isoxazolone synthesis?
Chloromethyl derivatives (e.g., 3-(chloromethyl)-isoxazolones) require PPE (gloves, goggles), fume hood use, and inert atmosphere (N/Ar) during reactions. Quenching with aqueous NaSO neutralizes residual electrophilic chlorides .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculates electrophilicity indices at the C4 position, identifying susceptibility to nucleophiles (e.g., amines). Solvent effects are modeled via PCM (Polarizable Continuum Model), aligning with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
